molecular formula C11H10N4S B1349019 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 36047-55-9

5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No. B1349019
CAS RN: 36047-55-9
M. Wt: 230.29 g/mol
InChI Key: ODYFFLRTRSEWAJ-UHFFFAOYSA-N
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Description

“5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” is a chemical compound with the CAS Number: 36047-55-9. Its molecular weight is 230.29 . The IUPAC name for this compound is 5-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of “5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” contains a total of 28 bonds; 18 non-H bonds, 13 multiple bonds, 1 rotatable bond, 3 double bonds, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 hydrazone, and 1 Pyrrole .


Chemical Reactions Analysis

The synthesis of “5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” involves several steps. For instance, 2-Methyl (ethyl)aniline were first underwent the Sandmeyer reaction to give 7-methyl (ethyl) isatins. The resulting isatins were then subjected to the bromination reaction with N-bromosuccinimide (NBS) using eco-friendly PEG-400 as solvent at room temperature to afford 5-bromo-7-methyl (ethyl) isatins .

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

5-Ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol serves as a precursor for synthesizing various heterocyclic derivatives, demonstrating its versatility in organic chemistry. By reacting its functional groups with different reagents such as acid anhydrides, ethyl acetate, and others, researchers have been able to synthesize a wide range of compounds. These reactions underline the compound's utility in developing novel chemical entities with potential applications in pharmaceuticals and materials science (Younes, Abbas, & Metwally, 2010).

Antimicrobial Activity

Another significant area of application is in the synthesis of compounds with antimicrobial properties. Derivatives of 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol have shown promising results against a variety of microbial strains. This suggests its potential as a scaffold for developing new antibiotics and antimicrobial agents, addressing the growing concern of antimicrobial resistance (Ali, Al Harthi, Saad, & Amin, 2016).

Green Chemistry Applications

In the pursuit of environmentally friendly chemical synthesis, 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has been used in water under neutral conditions to synthesize triazinoindole derivatives. This highlights its role in green chemistry, where researchers aim to reduce the environmental impact of chemical processes by using water as a solvent and minimizing harmful reagents (Ramesh, Murthy, Karnakar, & Nageswar, 2011).

Halocyclization Processes

The compound's utility extends into halocyclization processes, where it has been used to synthesize novel indole derivatives. This process demonstrates the compound's reactivity and potential in synthesizing complex molecules that could have various applications in medicinal chemistry and drug discovery (Kim & Zhuravlyova, 2010).

Synthesis of Antiviral Agents

Research into the antiviral properties of 1,2,4-triazine derivatives, related to the triazinoindole structure, has shown potential in the development of new antiviral drugs. This application underscores the importance of 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and its derivatives in the search for novel therapeutics against viral infections (Rusinov, Egorov, Chupakhin, Belanov, Bormotov, & Serova, 2012).

properties

IUPAC Name

5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-2-15-8-6-4-3-5-7(8)9-10(15)12-11(16)14-13-9/h3-6H,2H2,1H3,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYFFLRTRSEWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NNC(=S)N=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353764
Record name 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665183
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

CAS RN

36047-55-9
Record name 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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